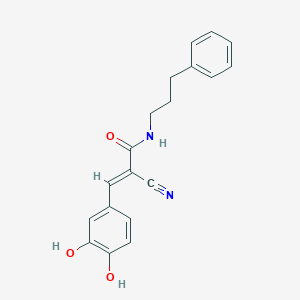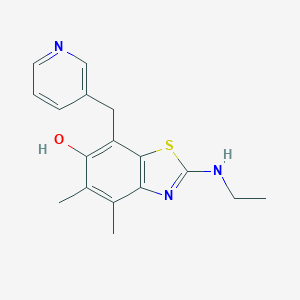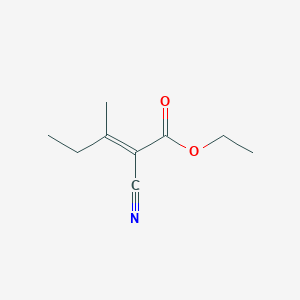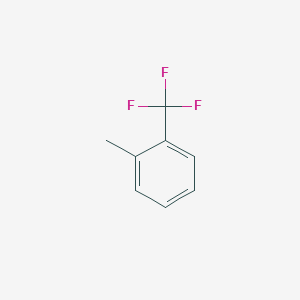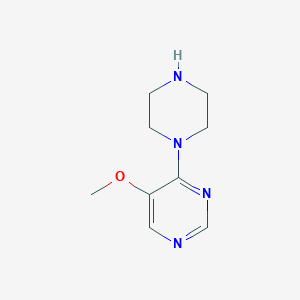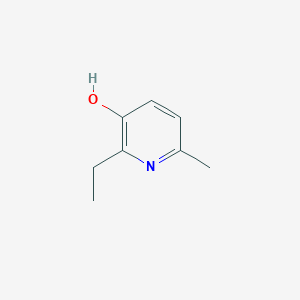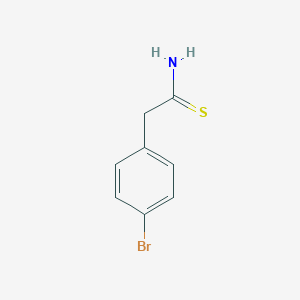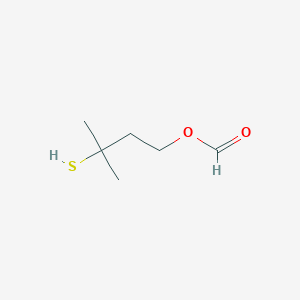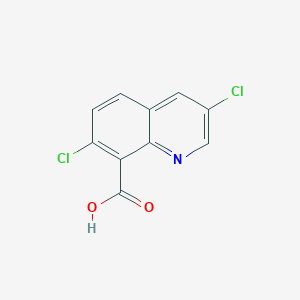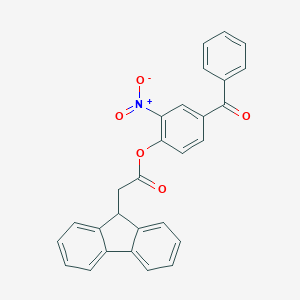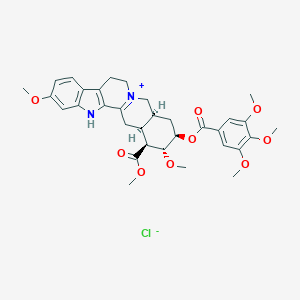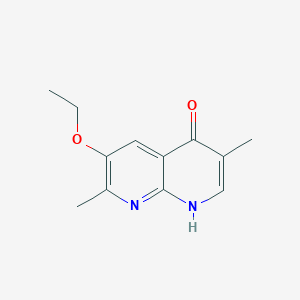
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol, also known as EMDN, is a novel compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the family of naphthyridines and is characterized by its unique chemical structure. EMDN has shown promising results in various scientific studies, making it a potential candidate for future research.
Mechanism Of Action
The mechanism of action of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to scavenge free radicals and reduce oxidative stress, which can lead to a reduction in inflammation. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to inhibit the production of pro-inflammatory cytokines, further reducing inflammation.
Biochemical And Physiological Effects
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to a reduction in the risk of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties, which can lead to the development of new cancer therapies. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects, which can lead to the development of new treatments for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be optimized. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol also exhibits potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, there are some limitations to using 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in various disease models.
Future Directions
There are several future directions for research on 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. One potential direction is the development of new cancer therapies based on its anti-cancer properties. Another potential direction is the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, more research is needed to determine the efficacy of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol in various disease models and to fully understand its mechanism of action. Overall, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has shown promising results in various scientific studies and is a potential candidate for future research.
Synthesis Methods
The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol involves a multi-step process that includes the reaction of 2-amino-3,7-dimethyl-1,8-naphthyridine with ethyl chloroformate to form 6-ethoxy-3,7-dimethyl-1,8-naphthyridine-4-carbonyl chloride. This intermediate is then reacted with ethanol to yield 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol. The synthesis of 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been optimized to achieve maximum yield and purity, making it suitable for scientific research.
Scientific Research Applications
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, 6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
CAS RN |
151099-29-5 |
|---|---|
Product Name |
6-Ethoxy-3,7-dimethyl-1,8-naphthyridin-4-ol |
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-ethoxy-3,7-dimethyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-10-5-9-11(15)7(2)6-13-12(9)14-8(10)3/h5-6H,4H2,1-3H3,(H,13,14,15) |
InChI Key |
WSSWHISIPHSDPR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
Canonical SMILES |
CCOC1=C(N=C2C(=C1)C(=O)C(=CN2)C)C |
synonyms |
1,8-Naphthyridin-4-ol,6-ethoxy-3,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



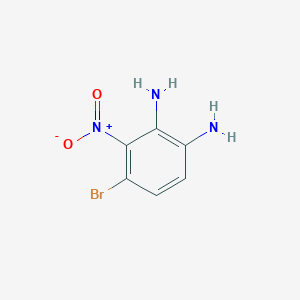
![1,3-Bis(3-phenylpropanoylamino)propan-2-yl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate](/img/structure/B133561.png)
![2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-chloro-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B133563.png)
